

Paricalcitol-D6 chemical structure and molecular weight

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Compound of Interest

Compound Name: Paricalcitol-D6

Cat. No.: B2407187

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Paricalcitol-D6: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of a key Vitamin D receptor agonist.

This technical guide provides a comprehensive overview of **Paricalcitol-D6**, a deuterated analog of the synthetic vitamin D receptor (VDR) agonist, Paricalcitol. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical structure, molecular weight, and mechanism of action. Furthermore, it offers detailed experimental protocols for the investigation of its biological activity and presents key quantitative data in a structured format.

Chemical Structure and Molecular Properties

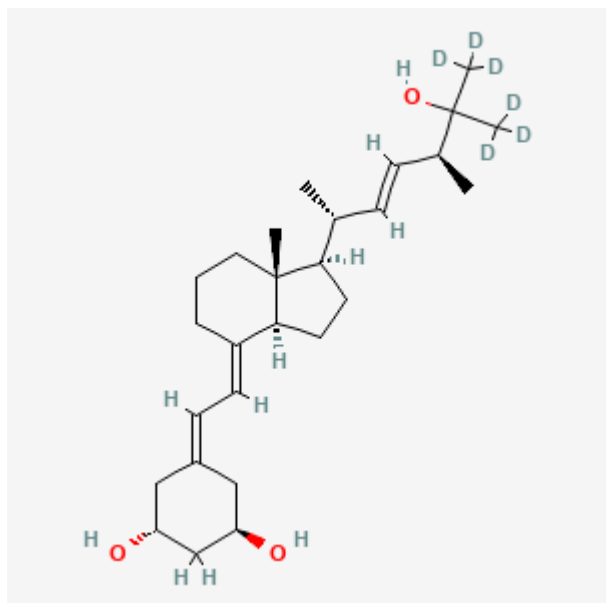
Paricalcitol-D6 is a synthetic analog of calcitriol, the active form of vitamin D, with modifications to the side chain and the A-ring. The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, a modification typically used in pharmacokinetic studies to differentiate the administered drug from its endogenous or non-deuterated counterparts.

The chemical structure of Paricalcitol is characterized by the absence of the exocyclic methylene group at C19, a feature of the "19-nor" structure. This modification, along with

alterations in the side chain, contributes to its selective activation of the Vitamin D receptor.

Table 1: Chemical and Physical Properties of **Paricalcitol-D6**

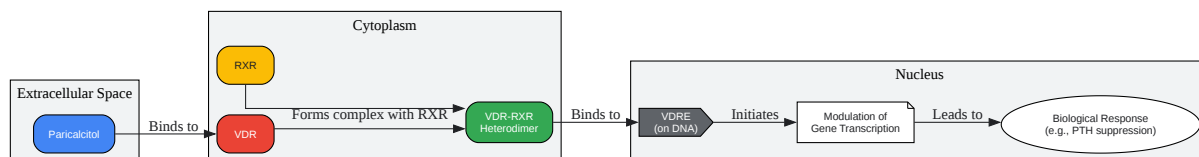
Property	Value	Source
Molecular Formula	C ₂₇ H ₃₈ D ₆ O ₃	[1][2]
Molecular Weight	422.67 g/mol	[2]
Computed Molecular Weight	422.7 g/mol	[3]
Synonyms	(1α,3β,7E,22E)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol-d6; 19-Nor-1,25-dihydroxyvitamin D2-d6; Zemplar-d6	[4]

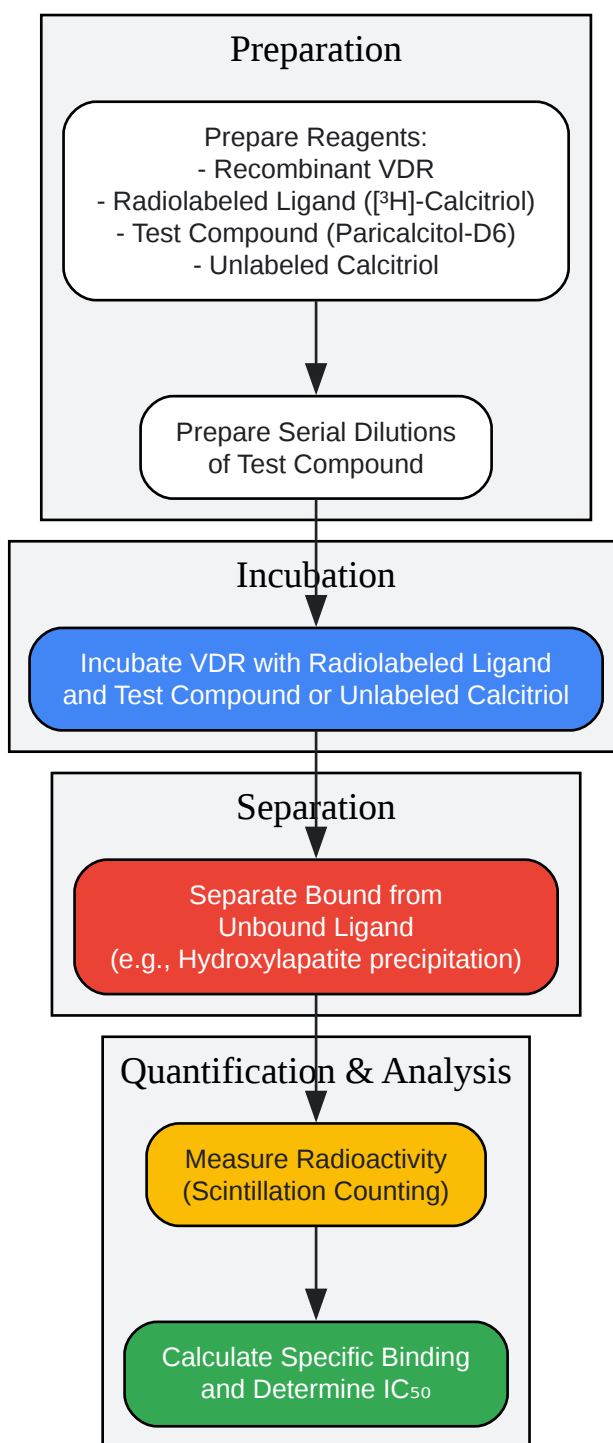


Mechanism of Action: Vitamin D Receptor Signaling

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation. The activation of the VDR by Paricalcitol initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, leading to the upregulation or downregulation of gene expression. A primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.





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